molecular formula C15H20N6O B12224488 1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one

1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one

Cat. No.: B12224488
M. Wt: 300.36 g/mol
InChI Key: KNOIVOHEVZKIGB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolo-pyridazine core, which is known for its diverse biological activities. The presence of multiple nitrogen atoms in the ring structure makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazolo-pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the octahydropyrrolo[2,3-c]pyrrol moiety: This step often involves the use of cycloaddition reactions or ring-closing metathesis to form the desired bicyclic structure.

    Final functionalization: The ethanone group is introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one: shares similarities with other triazolo-pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the octahydropyrrolo[2,3-c]pyrrol moiety, which imparts distinct chemical and biological properties compared to other triazolo-pyridazine derivatives.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

1-[2-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C15H20N6O/c1-9-6-12-7-19(11(3)22)8-13(12)20(9)15-5-4-14-17-16-10(2)21(14)18-15/h4-5,9,12-13H,6-8H2,1-3H3

InChI Key

KNOIVOHEVZKIGB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CN(CC2N1C3=NN4C(=NN=C4C=C3)C)C(=O)C

Origin of Product

United States

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